molecular formula C13H11BrO2 B13897536 (2-Bromo-4-phenoxyphenyl)methanol

(2-Bromo-4-phenoxyphenyl)methanol

Cat. No.: B13897536
M. Wt: 279.13 g/mol
InChI Key: SLXPBBXZRQHXMF-UHFFFAOYSA-N
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Description

(2-Bromo-4-phenoxyphenyl)methanol is a brominated aromatic compound featuring a methanol (-CH₂OH) group at the benzylic position, a phenoxy (-OPh) substituent at the para position relative to the methanol, and a bromine atom at the ortho position. The compound’s synthesis likely involves bromination of a phenolic precursor, followed by introduction of the methanol group via reduction of a carbonyl intermediate (e.g., aldehyde or ketone) .

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

(2-bromo-4-phenoxyphenyl)methanol

InChI

InChI=1S/C13H11BrO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,15H,9H2

InChI Key

SLXPBBXZRQHXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-phenoxyphenyl)methanol typically involves the bromination of 4-phenoxyphenylmethanol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-4-phenoxyphenyl)methanol can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-phenoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding phenol.

    Substitution: The major products are the substituted derivatives, such as amino or nitro compounds.

Scientific Research Applications

(2-Bromo-4-phenoxyphenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-4-phenoxyphenyl)methanol involves its interaction with specific molecular targets. For example, its inhibitory effect on acetylcholinesterase is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. Similarly, its inhibition of carbonic anhydrase involves binding to the zinc ion in the enzyme’s active site, disrupting its catalytic activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds highlight the impact of substituent identity, position, and electronic effects on physicochemical properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
(2-(Benzyloxy)-5-bromo-4-methylphenyl)methanol -OCH₂Ph (benzyloxy), -Br, -CH₃ C₁₅H₁₅BrO₂ 307.19 Benzyloxy group enhances lipophilicity; methyl group increases steric bulk
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol -OCF₃, -Br C₈H₆BrF₃O₂ 271.03 Trifluoromethoxy group is electron-withdrawing, lowering electron density
(2-Bromo-5-methoxyphenyl)(4-methylphenyl)methanol -OCH₃, -Br, -CH₃ C₁₅H₁₅BrO₂ 307.19 Methoxy group donates electrons, enhancing ring reactivity
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol -Cl, -Br, imine group C₁₃H₈BrCl₂NO 345.98 Iminomethyl group introduces conjugation; dual halogens increase polarity
Key Observations:
  • Electronic Effects: The phenoxy group in (2-Bromo-4-phenoxyphenyl)methanol is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group in , which would reduce the aromatic ring’s electron density.
  • Steric Hindrance : Ortho-substituted bromine in the target compound may impose steric constraints during reactions, unlike para-substituted analogs (e.g., ).
  • Lipophilicity: Phenoxy and benzyloxy groups () enhance lipophilicity compared to polar groups like -CF₃O () or imine ().

Physical and Chemical Properties

  • Solubility: Phenoxy-containing compounds (e.g., ) are less water-soluble than those with polar groups (e.g., -CF₃O in ).
  • Stability : Bromine at the ortho position may increase susceptibility to nucleophilic substitution compared to para-substituted analogs.
  • Crystallinity : Benzyloxy-protected compounds () may exhibit higher crystallinity due to planar aromatic stacking, whereas trifluoromethoxy derivatives () are likely amorphous.

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